An In-Depth Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Characterization, and Handling
An In-Depth Technical Guide to 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a halogenated pyrimidine derivative featuring both a reactive chlorine atom and an electron-withdrawing trifluoromethyl group. Such substituted pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks for synthesizing targeted therapeutic agents. The strategic placement of the chloro, trifluoromethyl, and carboxylic acid moieties offers multiple reaction sites for derivatization, enabling the exploration of chemical space in the development of novel kinase inhibitors, receptor antagonists, and other pharmacologically active molecules.
This technical guide provides a comprehensive overview of the known physical properties, safety and handling protocols, and detailed, field-proven methodologies for the experimental characterization of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 188781-17-1). While publicly available experimental data on some of its physical properties are limited, this document outlines the authoritative procedures for their determination, empowering researchers to perform a full and accurate characterization.
Section 1: Chemical Identity and Core Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The following table summarizes the confirmed and structural properties of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | - |
| CAS Number | 188781-17-1 | [1] |
| Molecular Formula | C₆H₂ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 226.54 g/mol | [1][2] |
| Canonical SMILES | C1(=C(N=C(N=C1)Cl)C(=O)O)C(F)(F)F | [1] |
| Appearance | Solid (predicted based on structure) | - |
| Melting Point | Data not publicly available | [2] |
| Boiling Point | Data not publicly available | [2] |
| Solubility | Data not publicly available | - |
| Density | Data not publicly available | [2] |
Note: As of the latest search, specific experimental data for melting point, boiling point, solubility, and density are not listed in major chemical supplier catalogs or public databases. The following sections provide detailed protocols for the experimental determination of these crucial parameters.
Section 2: Safety, Handling, and Storage
Proper handling of chemical reagents is paramount for laboratory safety. Based on GHS hazard statements provided by suppliers for this compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid should be handled with care.
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Protocols:
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Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
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-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Recommended storage temperature is between 2-8°C under an inert atmosphere.[1]
Section 3: Experimental Determination of Physical Properties
The following protocols describe standard, reliable methods for characterizing the physical properties of a novel or poorly documented solid organic compound like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range. This protocol uses the capillary method, a universally accepted and reliable technique.
Methodology:
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Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry watch glass. Finely powder the sample with a spatula.
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Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until the sample is packed to a height of 1-2 mm.
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Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to find an approximate melting range. This saves time during the precise measurement.
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Precise Determination: Using a fresh sample, heat at a medium rate to approximately 20°C below the estimated melting point. Then, slow the heating rate to 1-2°C per minute.
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Data Recording:
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Record the temperature (T₁) at which the first droplet of liquid appears.
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Record the temperature (T₂) at which the entire sample has completely liquefied.
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The melting point is reported as the range T₁ - T₂.
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-
Validation: For authoritative results, repeat the precise determination at least twice with fresh samples. Consistent values validate the measurement.
Caption: Workflow for Melting Point Determination by Capillary Method.
Solubility Profile Determination
Expertise & Rationale: A compound's solubility provides critical insights into its polarity and functional groups. For a carboxylic acid, solubility in aqueous bases (like 5% NaOH or 5% NaHCO₃) is expected due to the formation of a water-soluble salt via an acid-base reaction. This qualitative analysis is fundamental for designing reaction workups, purification schemes (e.g., extraction), and formulation studies.
Methodology:
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Setup: Arrange a series of labeled test tubes. In each tube, place approximately 25 mg of the compound.
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Solvent Addition: To each tube, add 0.75 mL of a single solvent in small portions. The standard solvents to test sequentially are:
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Water (H₂O)
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5% Sodium Hydroxide (NaOH) solution
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5% Sodium Bicarbonate (NaHCO₃) solution
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5% Hydrochloric Acid (HCl) solution
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Organic solvents like Ethanol, Dichloromethane, and Diethyl Ether.
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Observation: After each portion of solvent is added, shake the tube vigorously. Observe if the solid dissolves completely. The formation of a homogeneous solution indicates solubility.
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Causality Interpretation:
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Insoluble in Water, Soluble in 5% NaOH: This is the expected behavior for a water-insoluble carboxylic acid. The NaOH deprotonates the carboxylic acid to form a polar, water-soluble sodium carboxylate salt.
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Soluble in 5% NaHCO₃: Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ indicates a relatively strong acid, typical for carboxylic acids.
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Insoluble in 5% HCl: As an acidic compound, it is not expected to react with or dissolve in an acidic solution.
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Solubility in Organic Solvents: Solubility in various organic solvents will depend on the overall polarity of the molecule.
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Caption: Logical Flow for Determining Compound Solubility Profile.
Conclusion
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a valuable chemical intermediate with clear potential in pharmaceutical research. While comprehensive physical property data is not yet prevalent in public literature, this guide provides the essential known information and, critically, the authoritative experimental frameworks for its complete characterization. By following the detailed protocols for determining melting point and solubility, researchers can generate reliable, in-house data, ensuring both scientific integrity and the effective use of this compound in complex synthetic endeavors.
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2-chloro-5-trifluoromethylpyridine Safety Data Sheet . Jubilant Ingrevia. [Link]
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PubChem Compounds . National Institutes of Health (NIH). [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central (PMC), NIH. [Link]
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